Cas no 1806934-46-2 (2-Chloro-6-(difluoromethyl)-5-iodopyridine-3-acetonitrile)

2-Chloro-6-(difluoromethyl)-5-iodopyridine-3-acetonitrile is a halogenated pyridine derivative with a versatile structure, featuring chloro, difluoromethyl, iodo, and nitrile functional groups. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients. The presence of multiple reactive sites enables selective modifications, facilitating the construction of complex heterocyclic frameworks. Its difluoromethyl group enhances metabolic stability, while the iodine substituent offers opportunities for cross-coupling reactions. The nitrile functionality further expands its utility in cyclization and derivatization reactions. This compound is suited for applications requiring precise structural control in medicinal chemistry and crop protection research.
2-Chloro-6-(difluoromethyl)-5-iodopyridine-3-acetonitrile structure
1806934-46-2 structure
商品名:2-Chloro-6-(difluoromethyl)-5-iodopyridine-3-acetonitrile
CAS番号:1806934-46-2
MF:C8H4ClF2IN2
メガワット:328.485039710999
CID:4808162

2-Chloro-6-(difluoromethyl)-5-iodopyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-Chloro-6-(difluoromethyl)-5-iodopyridine-3-acetonitrile
    • インチ: 1S/C8H4ClF2IN2/c9-7-4(1-2-13)3-5(12)6(14-7)8(10)11/h3,8H,1H2
    • InChIKey: JAJJQNHBLZDQCL-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC(CC#N)=C(N=C1C(F)F)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 243
  • トポロジー分子極性表面積: 36.7
  • 疎水性パラメータ計算基準値(XlogP): 2.8

2-Chloro-6-(difluoromethyl)-5-iodopyridine-3-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029049008-500mg
2-Chloro-6-(difluoromethyl)-5-iodopyridine-3-acetonitrile
1806934-46-2 97%
500mg
$1,678.90 2022-03-31
Alichem
A029049008-1g
2-Chloro-6-(difluoromethyl)-5-iodopyridine-3-acetonitrile
1806934-46-2 97%
1g
$3,009.80 2022-03-31
Alichem
A029049008-250mg
2-Chloro-6-(difluoromethyl)-5-iodopyridine-3-acetonitrile
1806934-46-2 97%
250mg
$969.60 2022-03-31

2-Chloro-6-(difluoromethyl)-5-iodopyridine-3-acetonitrile 関連文献

2-Chloro-6-(difluoromethyl)-5-iodopyridine-3-acetonitrileに関する追加情報

2-Chloro-6-(difluoromethyl)-5-iodopyridine-3-acetonitrile (CAS No. 1806934-46-2): An Overview

2-Chloro-6-(difluoromethyl)-5-iodopyridine-3-acetonitrile (CAS No. 1806934-46-2) is a highly specialized compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has shown promising potential in various biological and pharmaceutical applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

The molecular structure of 2-Chloro-6-(difluoromethyl)-5-iodopyridine-3-acetonitrile is particularly noteworthy. The presence of a chloro group, difluoromethyl moiety, and an iodine atom on the pyridine ring imparts distinct chemical and physical properties to the molecule. These functional groups contribute to the compound's reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules. The acetonitrile group further enhances its utility as a building block in organic synthesis.

Recent studies have highlighted the importance of 2-Chloro-6-(difluoromethyl)-5-iodopyridine-3-acetonitrile in the development of novel therapeutic agents. One notable application is in the field of oncology, where this compound has been investigated for its potential as a lead molecule in anticancer drug discovery. Research has shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, making it a promising candidate for further optimization and clinical evaluation.

In addition to its anticancer properties, 2-Chloro-6-(difluoromethyl)-5-iodopyridine-3-acetonitrile has also been explored for its antimicrobial activity. Studies have demonstrated that certain derivatives of this compound possess potent antibacterial and antifungal properties, which could be valuable in addressing the growing challenge of antibiotic resistance. The unique combination of functional groups in this molecule allows for the fine-tuning of its biological activity through structural modifications.

The synthesis of 2-Chloro-6-(difluoromethyl)-5-iodopyridine-3-acetonitrile has been optimized using various methodologies to improve yield and purity. One common approach involves the sequential introduction of functional groups onto a pyridine scaffold. For instance, starting from 5-bromo-2-chloropyridine, the difluoromethyl group can be introduced via a nucleophilic substitution reaction followed by iodination to form the final product. Advanced synthetic techniques such as transition-metal catalysis have also been employed to enhance the efficiency and scalability of the synthesis process.

The biological evaluation of 2-Chloro-6-(difluoromethyl)-5-iodopyridine-3-acetonitrile and its derivatives has revealed several key findings. In vitro assays have shown that these compounds can effectively inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Additionally, studies have explored the mechanism of action of these compounds, providing insights into their potential therapeutic targets and modes of action.

To further advance the development of 2-Chloro-6-(difluoromethyl)-5-iodopyridine-3-acetonitrile-based therapeutics, ongoing research is focused on optimizing its pharmacokinetic properties and reducing potential side effects. Computational methods such as molecular docking and molecular dynamics simulations are being utilized to predict binding affinities and interactions with target proteins. These approaches help guide the rational design of more potent and selective derivatives.

In conclusion, 2-Chloro-6-(difluoromethyl)-5-iodopyridine-3-acetonitrile (CAS No. 1806934-46-2) represents a promising compound with diverse applications in medicinal chemistry and drug discovery. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research in this area continues to evolve, it is anticipated that this compound will play a significant role in advancing our understanding and treatment of various diseases.

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